![molecular formula C13H9F4N B2909566 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline CAS No. 893733-33-0](/img/structure/B2909566.png)

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

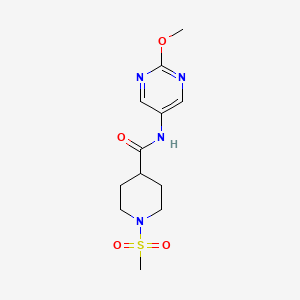

“2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline” is a fluorinated building block . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .

Synthesis Analysis

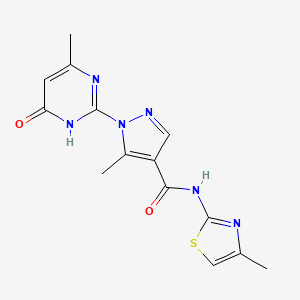

The synthesis of “2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline” involves several steps. It may be used in the preparation of bis [4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It can also act as a reactant in the preparation of aminopyridines through amination reactions .Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline” is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Chemical Reactions Analysis

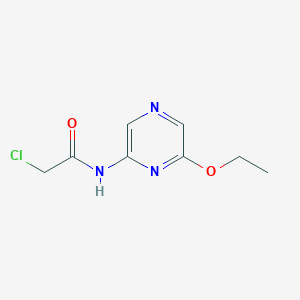

“2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline” can participate in various chemical reactions. For instance, it can be used in the preparation of aminopyridines through amination reactions . It can also be used in the preparation of 2-acetamide .Physical And Chemical Properties Analysis

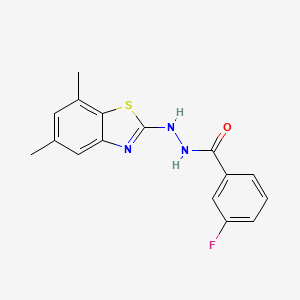

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 172.8±40.0 °C at 760 mmHg . The vapour pressure is 1.3±0.3 mmHg at 25°C . The flash point is 60.6±17.8 °C .Wirkmechanismus

Target of Action

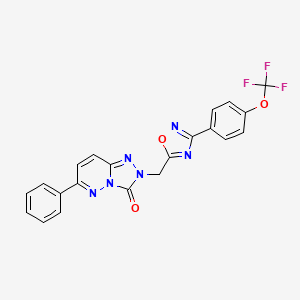

It’s known that the compound can be used as a building block for ocfentanil derivatives , which are potent opioid analgesics that primarily target the mu-opioid receptor .

Mode of Action

The ortho-substituted fluorine can perform nucleophilic aromatic substitution, making this compound an excellent precursor for various heterocycles .

Biochemical Pathways

It’s known that the compound can be used to synthesize triarylmethane derivatives with para-quinone methides via conjugated addition .

Result of Action

It’s known that the compound can be used to synthesize various heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Eigenschaften

IUPAC Name |

2-fluoro-4-[2-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBSLXPFSOQDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2909501.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)